molecular formula C20H26N2O2 B4193126 N-(2-amino-1-benzyl-2-oxoethyl)-1-adamantanecarboxamide

N-(2-amino-1-benzyl-2-oxoethyl)-1-adamantanecarboxamide

Cat. No. B4193126
M. Wt: 326.4 g/mol
InChI Key: BGIXQRSLJHHGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-amino-1-benzyl-2-oxoethyl)-1-adamantanecarboxamide, also known as ABEA, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. ABEA is a derivative of the naturally occurring compound, adamantine, and has been synthesized for its unique properties and potential uses in various fields.

Mechanism of Action

N-(2-amino-1-benzyl-2-oxoethyl)-1-adamantanecarboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation. By modulating the activity of this receptor, this compound can enhance cognitive function and provide neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. It can increase the release of neurotransmitters such as acetylcholine and dopamine, which are involved in cognitive function and reward pathways. This compound has also been shown to reduce oxidative stress and inflammation in the brain, providing neuroprotection.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-amino-1-benzyl-2-oxoethyl)-1-adamantanecarboxamide in lab experiments is its unique mechanism of action as a positive allosteric modulator of the α7nAChR. This receptor is involved in various physiological processes, making this compound a potential tool for studying these processes. However, one limitation is that this compound has not yet been extensively studied in humans, and its effects may differ from those observed in animal models.

Future Directions

There are several potential future directions for research involving N-(2-amino-1-benzyl-2-oxoethyl)-1-adamantanecarboxamide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound may also have applications in treating other neurological disorders such as schizophrenia and depression. Further research is needed to fully understand the potential uses and limitations of this compound in these areas. Additionally, more research is needed to determine the safety and efficacy of this compound in human subjects.

Scientific Research Applications

N-(2-amino-1-benzyl-2-oxoethyl)-1-adamantanecarboxamide has been studied for its potential applications in neuroscience research. It has been shown to have neuroprotective effects and can enhance cognitive function in animal models. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(1-amino-1-oxo-3-phenylpropan-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c21-18(23)17(9-13-4-2-1-3-5-13)22-19(24)20-10-14-6-15(11-20)8-16(7-14)12-20/h1-5,14-17H,6-12H2,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIXQRSLJHHGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200097
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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